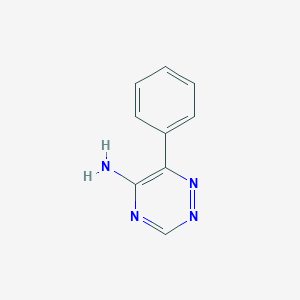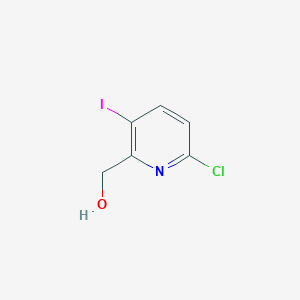![molecular formula C8H5FO3 B8755723 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzo[d][1,3]dioxole, featuring a fluorine atom at the 6th position and an aldehyde group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of benzo[d][1,3]dioxole followed by formylation. The crude product is often purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-Fluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
6-Chlorobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
6-Methylbenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its bromine, chlorine, or methyl analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C8H5FO3 |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
6-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5FO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 |
Clave InChI |
LOIJRUNLOIAQDI-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B8755654.png)






![Carbamic acid, N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-, phenylmethyl ester](/img/structure/B8755704.png)


![N-[4-(Methylthio)phenyl]-p-toluenesulfonamide](/img/structure/B8755741.png)
